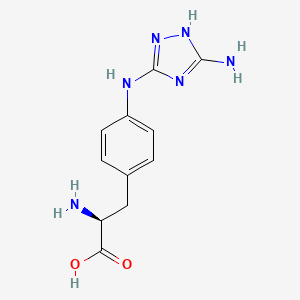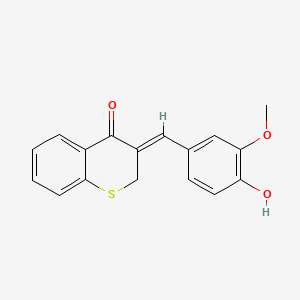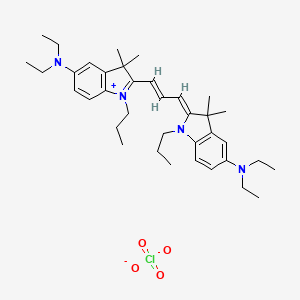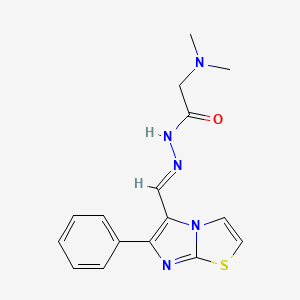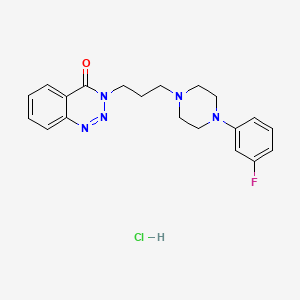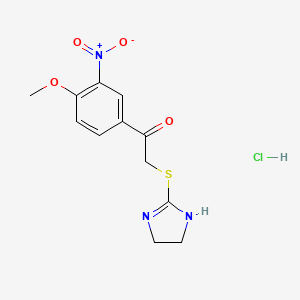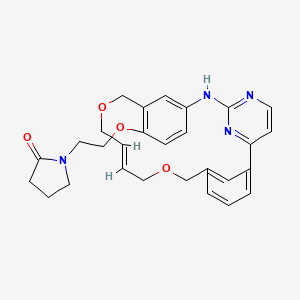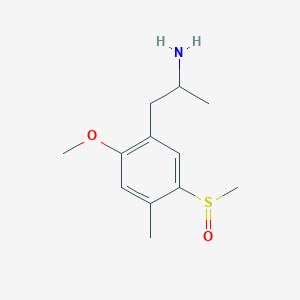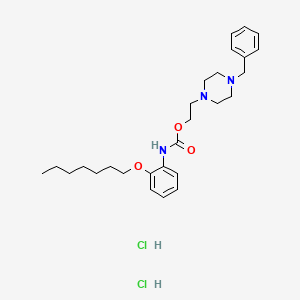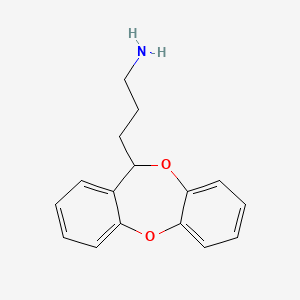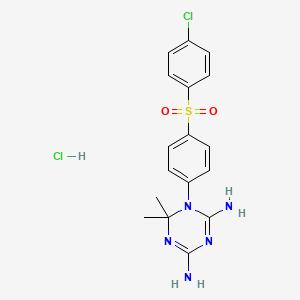
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium is a complex organic compound with a unique structure that includes multiple aromatic rings, amino groups, and sulfonate groups
Métodos De Preparación
The synthesis of Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the ethoxyphenyl and sulphonatobenzyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines .
Aplicaciones Científicas De Investigación
Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. Additionally, it may have industrial applications in the production of dyes and other chemical products .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in therapeutic settings or as a chemical reagent .
Comparación Con Compuestos Similares
Compared to other similar compounds, Hydrogen (4-((4-((4-ethoxyphenyl)amino)phenyl)(4-(ethyl(3(or 4)-sulphonatobenzyl)amino)-o-tolyl)methylene)-3-methylcyclohexa-2,5-dien-1-ylidene)(ethyl)(3(or 4)-sulphonatobenzyl)ammonium stands out due to its unique combination of functional groups and structural features. Similar compounds may include other aromatic amines or sulfonate-containing molecules, but this compound’s specific arrangement of these groups gives it distinct chemical and biological properties .
Propiedades
Número CAS |
85248-89-1 |
|---|---|
Fórmula molecular |
C47H48N3O7S2- |
Peso molecular |
831.0 g/mol |
Nombre IUPAC |
3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56)/p-1 |
Clave InChI |
YVNQAIFQFWTPLQ-UHFFFAOYSA-M |
SMILES isomérico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



